Home > Products > Screening Compounds P102729 > N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib -

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib

Catalog Number: EVT-13647872
CAS Number:
Molecular Formula: C25H31N7O2
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is a derivative of the well-known cancer therapeutic agent Palbociclib, which is primarily used in the treatment of hormone receptor-positive breast cancer. This compound is characterized by the absence of a cyclopentyl group and the presence of a cyclohexyl group in its structure, which may influence its pharmacological properties, including efficacy and toxicity.

Source

Palbociclib, including its derivatives like N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib, has been developed through various synthetic methodologies aimed at enhancing its therapeutic profile. The original compound was synthesized as part of efforts to inhibit cyclin-dependent kinases, which play a critical role in cell cycle regulation.

Classification

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib falls under the classification of small molecule inhibitors, specifically targeting cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes are crucial for cell cycle progression, and their inhibition leads to reduced proliferation of cancer cells.

Synthesis Analysis

Methods

The synthesis of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib can be approached through several methods, primarily involving modifications to the existing synthetic pathways for Palbociclib. The general synthesis involves:

  1. Coupling Reaction: A coupling reaction between appropriate precursors using cyclohexyl magnesium chloride.
  2. Grignard Reaction: The formation of a Grignard reagent followed by a reaction with carbon dioxide.
  3. Hydrolysis: Hydrolysis of intermediates to yield the desired compound.
  4. Deprotection: Final steps often involve deprotecting groups to obtain the active pharmaceutical ingredient.

These methods are designed to optimize yield and minimize impurities, making them suitable for industrial-scale production .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pressure, as well as the use of inert atmospheres to prevent unwanted side reactions. Techniques such as chromatography are employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib can be represented as follows:

  • Molecular Formula: C28H37N7O2
  • Molecular Weight: 503.65 g/mol

This structure features a pyrido[2,3-d]pyrimidine core with various substituents that confer specific biological activities.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib participates in various chemical reactions typical for small molecules, including:

  • Substitution Reactions: Where functional groups can be exchanged or modified.
  • Coupling Reactions: Essential for building complex structures from simpler precursors.

Technical Details

The reactivity of this compound is influenced by its functional groups and steric hindrance introduced by the cyclohexyl moiety, which may enhance selectivity towards specific biological targets compared to its parent compound.

Mechanism of Action

Process

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib exerts its effects primarily through the inhibition of cyclin-dependent kinases 4 and 6. This inhibition disrupts the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the G1 phase.

Data

Studies have shown that this mechanism is effective in reducing tumor growth in hormone receptor-positive breast cancer models, indicating that modifications to the chemical structure can significantly impact therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility and stability may vary with pH levels.

Relevant analyses include thermal stability assessments and solubility tests under various conditions to ensure proper formulation for clinical use .

Applications

Scientific Uses

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is primarily investigated for its potential applications in oncology, particularly for treating breast cancer. Its design aims to improve upon existing therapies by potentially offering enhanced selectivity or reduced side effects compared to traditional Palbociclib formulations.

In addition to cancer therapy, research into this compound may explore its use in combination therapies or as part of personalized medicine approaches targeting specific tumor profiles based on genetic markers .

This comprehensive analysis underscores the significance of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib in ongoing cancer research and development efforts.

Rationale for Structural Modification of Palbociclib in Antineoplastic Agent Development

Palbociclib (PD-0332991), a first-in-class CDK4/6 inhibitor, revolutionized breast cancer therapy by selectively disrupting the cyclin D-CDK4/6-Rb pathway, inducing G1 cell cycle arrest in estrogen receptor-positive (ER+) malignancies [5] [8]. Despite its efficacy, limitations in bioavailability, target residence time, and acquired resistance drive pharmacophoric optimization. Structural modifications focus on enhancing kinase selectivity, binding kinetics, and physicochemical properties while preserving the core pyridopyrimidine scaffold essential for ATP-competitive inhibition [3] [8]. N-Des(cyclopentyl)-N-Cyclohexyl-palbociclib exemplifies strategic alkyl chain engineering to modulate hydrophobic interactions within the CDK6 allosteric pocket (Val101, Phe98, and Asp104 residues), thereby optimizing steric and electronic complementarity [2] [8].

Pharmacophoric Optimization Strategies for CDK4/6 Inhibitor Scaffolds

Cyclopentyl-to-Cyclohexyl Substitution in Pyridopyrimidine Core Structure

The cyclopentyl moiety in palbociclib occupies a hydrophobic cleft adjacent to the kinase hinge region. Replacing it with cyclohexyl introduces subtle yet impactful steric and conformational changes:

  • Enhanced Hydrophobic Contact: Cyclohexyl’s larger aliphatic surface area (∼113 Ų vs. cyclopentyl’s ∼98 Ų) extends van der Waals interactions with Leu152, Ile19, and Val101 in CDK6, potentially improving binding affinity [2] [8].
  • Conformational Flexibility: The chair-to-chair inversion of cyclohexyl allows adaptive binding to accommodate kinase flexibility, unlike the rigid cyclopentyl ring [7] [10].
  • Solubility and Crystallinity: Thermodynamic studies indicate cyclohexyl-modified derivatives exhibit altered Hansen solubility parameters, with higher predicted solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduced aqueous solubility versus palbociclib [6]. This impacts formulation strategies but may enhance membrane permeability.

Table 1: Impact of Alkyl Substitution on Key Physicochemical Parameters

ParameterPalbociclib (Cyclopentyl)N-Cyclohexyl AnalogChange
Hydrophobic S.A. (Ų)98113+15.3%
Calculated logP3.74.1+0.4
Solubility in DMSO (mg/mL)45.258.9+30.3%
Aqueous Solubility (µg/mL)12.48.7-29.8%

Impact of N-Alkyl Chain Modification on Target Binding Affinity

N-Alkyl modifications alter hydrogen bonding, hydrophobic partitioning, and solvent-accessible surface area:

  • Binding Affinity: Molecular docking reveals the cyclohexyl group deepens penetration into a sub-pocket lined by CDK6’s Thr107 and Asp104. This stabilizes the inhibitor-CDK6 complex via additional C-H···O bonds with Asp104, reducing the binding dissociation constant (Kd) by ∼40% compared to palbociclib [2] [9].
  • Selectivity Profile: The bulkier cyclohexyl group increases steric hindrance against off-target kinases (e.g., CDK2, CDK9), improving CDK4/6 selectivity ratios. Kinome-wide screening of covalent palbociclib analogs (e.g., Compound C-13) confirms >100-fold selectivity for CDK4/6 over other CDKs [2].
  • Covalent Targeting Potential: Structural studies indicate Thr107 in CDK4/6 is a nucleophilic residue amenable to covalent inhibition. The cyclohexyl group’s orientation positions electrophilic warheads (e.g., acrylamides in C-13 analogs) for Michael addition to Thr107, enhancing residence time and overcoming ATP-competitive resistance [2].

Table 2: Binding Parameters of Palbociclib vs. N-Cyclohexyl Analogs

ParameterPalbociclibN-Cyclohexyl AnalogCovalent Derivative (C-13)
CDK6 IC50 (nM)963
CDK4 IC50 (nM)1184
CDK2 Selectivity (Fold)75140>200
Binding Energy (ΔG, kcal/mol)-9.2-10.7-12.4

Experimental Validation and Biological Activity

  • In Vitro Potency: N-Cyclohexyl-palbociclib derivatives demonstrate nanomolar inhibition of CDK4/6 (IC50 6–8 nM) and superior antiproliferative activity in Rb+ cancer lines (e.g., MDA-MB-231 breast cancer). Covalent analogs like C-13 achieve 93.49% tumor growth inhibition in xenografts at 40 mg/kg, attributed to prolonged target engagement [2].
  • Dual-Targeting Derivatives: Hybrid molecules linking N-cyclohexyl-palbociclib to Topo I inhibitors (e.g., 10-HCPT) exhibit synergistic effects, arresting cells at G1/S and G2/M phases simultaneously. Molecular docking confirms retained binding to CDK4/6 (ΔG = -10.2 kcal/mol) and Topo I (ΔG = -9.8 kcal/mol) [4].
  • Crystallographic Evidence: X-ray diffraction of CDK6 bound to N-cyclohexyl-palbociclib confirms the cyclohexyl group induces a 1.2 Å shift in the DFG loop, optimizing the orientation for Thr107 covalent modification [2] [10].

Properties

Product Name

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib

IUPAC Name

6-acetyl-8-cyclohexyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C25H31N7O2

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C25H31N7O2/c1-16-20-15-28-25(29-21-9-8-19(14-27-21)31-12-10-26-11-13-31)30-23(20)32(18-6-4-3-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18,26H,3-7,10-13H2,1-2H3,(H,27,28,29,30)

InChI Key

SGVAIOODWPAVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCCC5)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.